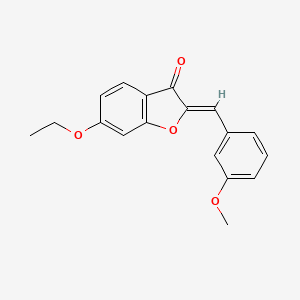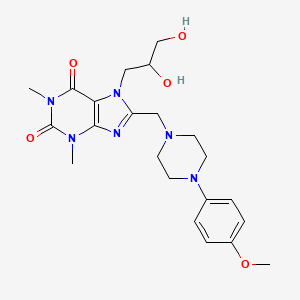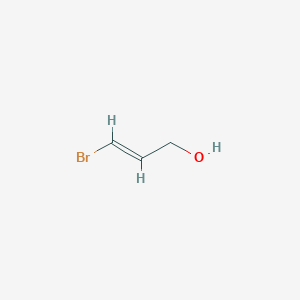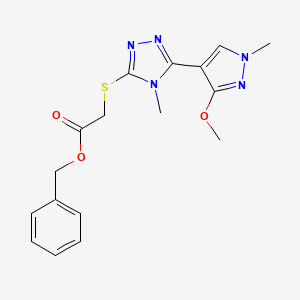![molecular formula C6H14N2O2 B2890202 [3-(Aminomethyl)morpholin-3-yl]methanol CAS No. 2044745-56-2](/img/structure/B2890202.png)
[3-(Aminomethyl)morpholin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Aminomethyl)morpholin-3-yl]methanol” is an organic compound with the chemical formula C6H14N2O2 . It has a molecular weight of 146.19 . The compound appears as an oil .
Molecular Structure Analysis
The IUPAC name for this compound is “[3-(aminomethyl)morpholin-3-yl]methanol” and its InChI code is "1S/C6H14N2O2/c7-3-6(4-9)5-10-2-1-8-6/h8-9H,1-5,7H2" . The compound’s structure includes a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Physical And Chemical Properties Analysis
“[3-(Aminomethyl)morpholin-3-yl]methanol” is an oil . It should be stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Biochemistry
In biochemistry, [3-(Aminomethyl)morpholin-3-yl]methanol is utilized as a building block for the synthesis of complex molecules. Its structure allows for the introduction of the morpholine ring, which is a common motif in bioactive compounds. This chemical serves as a key intermediate in the production of molecules that can interact with biological systems, aiding in the study of enzyme-substrate interactions and metabolic pathways .
Pharmaceuticals
The pharmaceutical industry leverages this compound in drug design and development. Due to its amine functionality, [3-(Aminomethyl)morpholin-3-yl]methanol can be used to create pharmacophores that are essential for drug-receptor binding. It’s particularly valuable in the synthesis of novel central nervous system (CNS) agents, where the morpholine ring often plays a critical role in crossing the blood-brain barrier .
Medical Research
In medical research, [3-(Aminomethyl)morpholin-3-yl]methanol finds applications in the formulation of diagnostic reagents. It can be used to modify the solubility and reactivity of biomolecules, making it easier to detect specific proteins or nucleic acids in complex biological samples .
Industrial Applications
Industrially, this compound is used in the synthesis of surfactants and emulsifiers due to its amphiphilic nature. The morpholine ring can act as a linker between hydrophobic and hydrophilic parts of a molecule, which is crucial in creating substances that can stabilize mixtures of oil and water .
Chemical Synthesis
In chemical synthesis, [3-(Aminomethyl)morpholin-3-yl]methanol is a versatile reagent for introducing nitrogen-containing heterocycles into larger molecules. It’s often used in the preparation of catalysts, polymers, and other materials where the morpholine moiety imparts specific chemical properties such as increased flexibility or improved binding characteristics .
Environmental Science
This compound is also significant in environmental science, particularly in the study of nitrogen cycles and its role in pollution. It can be used as a tracer or a model compound to understand the fate of nitrogen-containing pollutants in the environment .
Analytical Chemistry
In analytical chemistry, [3-(Aminomethyl)morpholin-3-yl]methanol is employed in the development of new analytical methods. It can act as a standard or a calibration compound in chromatography and mass spectrometry, helping to quantify the presence of similar compounds in various samples .
Material Science
Lastly, in material science, the compound’s ability to interact with different materials makes it a candidate for surface modification. This can enhance the properties of materials, such as increasing the hydrophilicity of polymers or creating anti-corrosive coatings on metals .
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(aminomethyl)morpholin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-3-6(4-9)5-10-2-1-8-6/h8-9H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGYDJPONGQAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2890120.png)

![N-(3-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2890122.png)
![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)


![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)

![3,5-dimethyl-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2890132.png)
![N-(2,3-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890134.png)


![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)
![1,3,4-trimethyl-2,6-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide](/img/structure/B2890140.png)